Bisphenol B synthesis from phenol and ethyl methyl ketone
Bisphenol B synthesis from phenol and ethyl methyl ketone
An In-depth Technical Guide to the Synthesis of Bisphenol B from Phenol and Methyl Ethyl Ketone
Introduction
Bisphenol B (BPB), systematically known as 2,2-bis(4-hydroxyphenyl)butane, is an organic compound belonging to the bisphenol family. It is structurally similar to the more widely known Bisphenol A (BPA), with the key difference being the substitution of a methyl ethyl ketone (MEK) derived backbone for the acetone-derived backbone in BPA. BPB is prepared by the condensation reaction of phenol and methyl ethyl ketone[1]. Like other bisphenols, it serves as a monomer in the production of certain polymers, including specialized polycarbonates and epoxy resins[1]. This guide provides a detailed technical overview of the synthesis of Bisphenol B, focusing on the underlying chemical principles, experimental procedures, and purification methods, intended for researchers and professionals in chemical and pharmaceutical development.
Core Chemical Reaction
The synthesis of Bisphenol B is an acid-catalyzed condensation reaction. Two equivalents of phenol react with one equivalent of methyl ethyl ketone to form one molecule of Bisphenol B and one molecule of water. The reaction is an example of electrophilic aromatic substitution.
Caption: Overall reaction for the synthesis of Bisphenol B.
Reaction Mechanism
The synthesis proceeds via an acid-catalyzed electrophilic substitution mechanism, which is common for the production of various bisphenols[2][3].
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Protonation of Ketone : The reaction is initiated by the protonation of the carbonyl oxygen of methyl ethyl ketone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
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Formation of Carbocation : The protonated ketone is in equilibrium with its resonance-stabilized secondary carbocation.
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First Electrophilic Attack : The electron-rich aromatic ring of a phenol molecule attacks the carbocation. The attack occurs predominantly at the para position relative to the hydroxyl group due to steric hindrance and electronic activation.
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Intermediate Formation : This attack forms a protonated intermediate, which quickly loses a proton to restore aromaticity, resulting in a tertiary alcohol derivative.
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Dehydration : The tertiary alcohol is protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, stabilized carbocation.
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Second Electrophilic Attack : A second molecule of phenol attacks this newly formed carbocation, again at the para position.
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Final Product Formation : The resulting intermediate is deprotonated to regenerate the aromatic ring and the acid catalyst, yielding the final Bisphenol B product.
Experimental Protocols
The industrial production of bisphenols is often a continuous process utilizing packed bed reactors, followed by extensive purification steps[2]. The following protocols are generalized from common methods for bisphenol synthesis.
Synthesis of Crude Bisphenol B
This protocol describes a typical laboratory or industrial batch/continuous synthesis process using a solid acid catalyst.
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Reactor Setup : A packed bed reactor is filled with a suitable acidic ion-exchange resin, such as a sulfonated polystyrene resin cross-linked with divinylbenzene[2][3]. For a batch process, a stirred tank reactor is used with the resin in slurry.
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Reactant Preparation : A feed mixture is prepared containing an excess of phenol relative to methyl ethyl ketone. The molar ratio of phenol to MEK can range from 2:1 to as high as 20:1 to maximize ketone conversion and suppress side reactions[4].
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Reaction Execution :
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Effluent Collection : The reactor effluent, containing Bisphenol B, unreacted phenol and MEK, water, and various by-products, is collected for purification[4]. By-products can include isomers (ortho,para-BPB) and other condensation products[5].
Purification of Bisphenol B by Crystallization
High-purity Bisphenol B is required for polymerization, making purification a critical step. Melt crystallization or solution crystallization are common methods[5][6].
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Removal of Unreacted Phenol : The crude product stream is first treated to remove the bulk of the unreacted phenol, typically via distillation or flashing under reduced pressure[4][5].
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Preparation of Crystallization Mixture : The phenol-lean crude BPB is mixed with water. The weight ratio of water to crude bisphenol can be between 1:1 and 3:1[7]. The mixture is heated to a temperature above 100°C under pressure to form a single liquid phase or a slurry where all solids are dissolved[6][7].
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Crystallization : The hot mixture is then cooled to induce crystallization. This is often achieved by adiabatic cooling, where the pressure is reduced, causing the water to flash and cool the mixture to a temperature between 55°C and 75°C[7].
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Crystal Separation : The resulting slurry of pure Bisphenol B crystals in the mother liquor is transferred to a filtration or centrifugation unit to separate the solid crystals[7].
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Washing : The separated crystals are washed with hot, deionized water (typically 85°C to 100°C) to remove any remaining mother liquor and impurities from the crystal surfaces[7].
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Drying : The washed crystals are dried under vacuum to yield the final high-purity Bisphenol B product. The final purity can exceed 99.5%[5].
Data Presentation
The following tables summarize typical parameters and expected outcomes for the synthesis of bisphenols, which are applicable to Bisphenol B.
Table 1: Typical Reaction Conditions for Bisphenol Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Phenol : Ketone Molar Ratio | 2:1 to 20:1 | [4] |
| Catalyst | Acidic Ion-Exchange Resin | [2][4] |
| Temperature | 60 - 95 °C | [4] |
| Pressure | > 1 atm |[5] |
Table 2: Representative Performance and Purity Data
| Metric | Value | Reference |
|---|---|---|
| Ketone Conversion | > 90% | [2] |
| para,para-Bisphenol Selectivity | > 94% | [2] |
| Final Purity (after crystallization) | > 99.5% |[5] |
Process Visualization
The overall workflow from reactants to the purified product can be visualized as a multi-stage process.
Caption: General experimental workflow for Bisphenol B production.
References
- 1. Bisphenol B | C16H18O2 | CID 66166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 3. US6884894B2 - Method for producing bisphenol catalysts and bisphenols - Google Patents [patents.google.com]
- 4. EP0469689A2 - Process for the production of a bisphenol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5512700A - Process for purifying a bisphenol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
